molecular formula C10H13ClN2O2 B6301953 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid CAS No. 2301856-04-0

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid

Cat. No.: B6301953
CAS No.: 2301856-04-0
M. Wt: 228.67 g/mol
InChI Key: VPZYEYNQNABXCA-UHFFFAOYSA-N
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Description

2-[4-(3’-Chlorophenyl)ethylenediamine]acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a chlorophenyl group attached to an ethylenediamine backbone, which is further connected to an acetic acid moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3’-Chlorophenyl)ethylenediamine]acetic acid typically involves the reaction of 3-chlorophenyl ethylenediamine with acetic acid under controlled conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3’-Chlorophenyl)ethylenediamine]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(3’-Chlorophenyl)ethylenediamine]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3’-Chlorophenyl)ethylenediamine]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.

    3-(3-Chlorophenyl)2-hydrazinyl-quinazolin-4(3H)-one: A compound with potential anti-cancer activity.

Uniqueness

2-[4-(3’-Chlorophenyl)ethylenediamine]acetic acid stands out due to its unique combination of a chlorophenyl group and an ethylenediamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(3-chloroanilino)ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(14)15/h1-3,6,12-13H,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYEYNQNABXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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